Cas no 872-31-1 (3-Bromothiophene)

O 3-Bromothiofeno é um composto orgânico heterocíclico contendo enxofre, com a fórmula molecular C4H3BrS. Este líquido incolor a amarelado é amplamente utilizado como intermediário em sínteses orgânicas, especialmente na produção de fármacos, agroquímicos e materiais eletrônicos. Sua principal vantagem reside na reatividade do átomo de bromo em posição 3 do anel tiofênico, que permite diversas reações de acoplamento cruzado, como as reações de Suzuki e Stille. O composto apresenta boa estabilidade térmica e solubilidade em solventes orgânicos comuns, facilitando seu manuseio em condições padrão de laboratório. Sua pureza tipicamente elevada (>98%) garante resultados reprodutíveis em aplicações sintéticas.
3-Bromothiophene structure
3-Bromothiophene structure
Nome do Produto:3-Bromothiophene
N.o CAS:872-31-1
MF:C4H3BrS
MW:163.035619020462
MDL:MFCD00005464
CID:40114
PubChem ID:24846726

3-Bromothiophene Propriedades químicas e físicas

Nomes e Identificadores

    • 3-Bromothiophene
    • 3-bromo-thiophen
    • beta-Bromothiophene
    • thiophene, 3-bromo-
    • β-bromothiophene
    • TIMTEC-BB SBB003930
    • TIMTEC-BB SBB003931
    • ALPHA-THIENYL BROMIDE
    • 3-THIENYL BROMIDE
    • 3-Bromothiofuran
    • 3-Bromo-thiophene
    • 3-bromonithiophene
    • 3-thienylBr
    • EINECS 212-821-3
    • thien-3-yl bromide
    • Thiophene,3-bromo
    • 3-BROMO THIOPHENE
    • .beta.-Bromothiophene
    • bromothiophene(3-)
    • XCMISAPCWHTVNG-UHFFFAOYSA-N
    • G818Z74YV0
    • 3-bromothiphene
    • 3-bromthiophene
    • NSC96612
    • PubChem5306
    • KSC448M4H
    • BIDD:GT0802
    • SBB003930
    • TRA0068757
    • MCUL
    • 3-Bromothiophene (ACI)
    • NSC 96612
    • 3-Bromothiophene,98%
    • 84928-93-8
    • SCHEMBL7276
    • Q-101190
    • ; 3-Bromothiophene; 3-Thienyl bromide; NSC 96612; beta-Bromothiophene; 3-Bromothiphene
    • UNII-G818Z74YV0
    • PB48063
    • AC-4899
    • PS-5773
    • B1067
    • MFCD00005464
    • NS00039176
    • NSC-96612
    • 872-31-1
    • DTXSID2022129
    • DB-006386
    • EN300-36196
    • AKOS005257789
    • DTXCID602129
    • W-204354
    • CS-W009226
    • P20051
    • Q927001
    • F0001-2168
    • 3-Bromothiophene, 97%
    • MDL: MFCD00005464
    • Inchi: 1S/C4H3BrS/c5-4-1-2-6-3-4/h1-3H
    • Chave InChI: XCMISAPCWHTVNG-UHFFFAOYSA-N
    • SMILES: BrC1C=CSC=1
    • BRN: 105338

Propriedades Computadas

  • Massa Exacta: 161.91400
  • Massa monoisotópica: 161.913883
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 6
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 46.8
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.6
  • Carga de Superfície: 0
  • Superfície polar topológica: 28.2
  • Contagem de Tautomeros: nothing

Propriedades Experimentais

  • Cor/Forma: colorless liquid
  • Densidade: 1.74 g/mL at 25 °C(lit.)
  • Ponto de Fusão: <-10°C
  • Ponto de ebulição: 150 °C(lit.)
  • Ponto de Flash: Fahrenheit: 125.6 ° f
    Celsius: 52 ° c
  • Índice de Refracção: n20/D 1.591(lit.)
  • Coeficiente de partição da água: Insoluble
  • PSA: 28.24000
  • LogP: 2.51060
  • Sensibilidade: Light Sensitive/Stench
  • Solubilidade: Soluble in diethyl ether, but almost insoluble in water.

3-Bromothiophene Informações de segurança

3-Bromothiophene Dados aduaneiros

  • CÓDIGO SH:29349990
  • Dados aduaneiros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Bromothiophene Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Apollo Scientific
OR6570-25g
3-Bromothiophene
872-31-1 97%
25g
£15.00 2025-02-20
Life Chemicals
F0001-2168-0.5g
3-Bromothiophene
872-31-1 95%+
0.5g
$19.0 2023-09-07
Life Chemicals
F0001-2168-10g
3-Bromothiophene
872-31-1 95%+
10g
$84.0 2023-09-07
Enamine
EN300-36196-0.25g
3-bromothiophene
872-31-1 95.0%
0.25g
$19.0 2025-03-18
Apollo Scientific
OR6570-500g
3-Bromothiophene
872-31-1 97%
500g
£165.00 2025-02-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
106224-100G
3-Bromothiophene
872-31-1
100g
¥2345.39 2023-12-10
Life Chemicals
F0001-2168-1g
3-Bromothiophene
872-31-1 95%+
1g
$21.0 2023-09-07
TRC
B688200-100g
3-Bromothiofuran
872-31-1
100g
$ 287.00 2023-04-18
TRC
B688200-5g
3-Bromothiofuran
872-31-1
5g
$ 52.00 2023-09-08
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14022-10g
3-Bromothiophene, 97%
872-31-1 97%
10g
¥613.00 2023-01-12

3-Bromothiophene Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Zinc Solvents: Acetic acid
Referência
The photochemistry of thiophene S-oxides
Arima, Kazuya; et al, Photochemical & Photobiological Sciences, 2005, 4(10), 808-816

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Sodium amide ,  Ammonium chloride
Referência
Reactions of halothiophenes with metal amides. Convenient preparation of β-bromothiophenes
Reinecke, Manfred G.; et al, Journal of Organic Chemistry, 1971, 36(18), 2690-2

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Butyllithium ,  Water
Referência
Thiophene as a structural element of physiologically active substances, XII. Thiophene analogs of antiviral chalcones
Binder, Dieter; et al, Archiv der Pharmazie (Weinheim, 1985, 318(1), 48-59

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Bromine Solvents: Chloroform ;  cooled; 3 h, 60 °C
1.2 Reagents: Acetic acid ,  Zinc Solvents: Water ;  9 h, reflux
Referência
Synthesis of (3-alkylthio)thiophenes
Huang, Jin-Bo; et al, Yingyong Huaxue, 2007, 24(1), 105-107

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Ethyl bromide ,  Hydrochloric acid Solvents: Diethyl ether ,  Water
Referência
Nitrothienols and halogenated nitrothiophenes
Hurd, Charles D.; et al, Journal of the American Chemical Society, 1952, 74, 2965-70

Synthetic Routes 6

Condições de reacção
1.1 Catalysts: Acetic acid ,  Silver carbonate Solvents: DMSO-d6 ;  16 h, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids
Lu, Pengfei; et al, Organic Letters, 2009, 11(24), 5710-5713

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Ethyl bromide ,  Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  6 h, reflux
1.2 Reagents: Water Solvents: Water
Referência
Synthesis and antimicrobial activity of some halo derivatives of thiophene
Bardia, Rahul; et al, Asian Journal of Chemistry, 2004, 16(1), 511-512

Synthetic Routes 8

Condições de reacção
1.1 Catalysts: Pyridine
Referência
On the reaction of methoxide ion with bromoiodothiophenes
Gronowitz, Salo; et al, Journal of Heterocyclic Chemistry, 1980, 17(1), 171-4

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Butyllithium ,  Water
Referência
Thiophene as a structural element of physiologically active substances, XII. Thiophene analogs of antiviral chalcones
Binder, Dieter; et al, Archiv der Pharmazie (Weinheim, 1985, 318(1), 48-59

Synthetic Routes 10

Condições de reacção
1.1 Catalysts: Copper oxide (CuO) ,  Sodium iodide Solvents: Ethanol ,  1,4-Dioxane
2.1 Reagents: Butyllithium ,  Water
Referência
Thiophene as a structural element of physiologically active substances, XII. Thiophene analogs of antiviral chalcones
Binder, Dieter; et al, Archiv der Pharmazie (Weinheim, 1985, 318(1), 48-59

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Hydrogen bromide Solvents: Diethyl ether ,  Water ;  3.5 h, 22 °C; 19 h, 22 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Zinc Solvents: Acetic acid ,  Water ;  30 min, rt → reflux; reflux → rt
1.4 Solvents: Acetic acid ;  3 h, rt; 4 h, rt → reflux
Referência
Synthesis of poly(thiophene-alt-pyrrole) from a difunctionalized thienylpyrrole by Kumada polycondensation
He, Lu-Ying; et al, Tetrahedron, 2015, 71(33), 5399-5406

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: N-Bromosuccinimide ,  Oxygen Solvents: Dimethylformamide ;  4 h, rt
2.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referência
Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations
Fricke, Christoph ; et al, Angewandte Chemie, 2020, 59(42), 18717-18722

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Trioctylmethylammonium chloride ,  (T-4)-Bis(acetato-κO,κO′)lead Solvents: Dichloromethane
Referência
Selective debromination of thiophene derivatives by electrochemical reduction
Dapperheld, S.; et al, Synthesis, 1990, (5), 403-5

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Iodine Catalysts: Butyllithium
2.1 Catalysts: Pyridine
Referência
On the reaction of methoxide ion with bromoiodothiophenes
Gronowitz, Salo; et al, Journal of Heterocyclic Chemistry, 1980, 17(1), 171-4

Synthetic Routes 15

Condições de reacção
1.1 Reagents: N-Bromosuccinimide ,  Oxygen Solvents: Dimethylformamide ;  4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referência
Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations
Fricke, Christoph ; et al, Angewandte Chemie, 2020, 59(42), 18717-18722

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Mercuric acetate Solvents: Acetic acid ;  4 h, reflux
1.2 Reagents: Sodium chloride Solvents: Water ;  1 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Ethyl bromide ,  Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  6 h, reflux
2.2 Reagents: Water Solvents: Water
Referência
Synthesis and antimicrobial activity of some halo derivatives of thiophene
Bardia, Rahul; et al, Asian Journal of Chemistry, 2004, 16(1), 511-512

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Bromine Solvents: Chloroform ;  rt → 0 °C; 4.5 h, 0 °C; 3.5 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0.5 h, rt
1.3 Reagents: Acetic acid ,  Zinc Solvents: Water ;  8 h, reflux
Referência
Design, synthesis, and fungicidal activity of novel analogues of pyrrolnitrin
Wang, Ming-Zhong; et al, Journal of Agricultural and Food Chemistry, 2009, 57(17), 7912-7918

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Chloramine-T ,  Sodium bromide Solvents: Tetrahydrofuran ,  Water ;  10 min, rt
Referência
Synthesis of Organic Bromides via Organotrifluoroborates
Kabalka, George W.; et al, Organometallics, 2004, 23(19), 4519-4521

Synthetic Routes 19

Condições de reacção
1.1 Catalysts: Methanol
Referência
On the reaction of methoxide ion with bromoiodothiophenes
Gronowitz, Salo; et al, Journal of Heterocyclic Chemistry, 1980, 17(1), 171-4

Synthetic Routes 20

Condições de reacção
Referência
A process for the preparation of 3-bromothiophene derivatives as intermediates for agrochemicals and pharmaceuticals
, Japan, , ,

Synthetic Routes 21

Condições de reacção
1.1 Catalysts: Sodium methoxide
Referência
On the reaction of methoxide ion with bromoiodothiophenes
Gronowitz, Salo; et al, Journal of Heterocyclic Chemistry, 1980, 17(1), 171-4

Synthetic Routes 22

Condições de reacção
1.1 Reagents: Iodine Catalysts: Butyllithium
2.1 Catalysts: Sodium methoxide
Referência
On the reaction of methoxide ion with bromoiodothiophenes
Gronowitz, Salo; et al, Journal of Heterocyclic Chemistry, 1980, 17(1), 171-4

Synthetic Routes 23

Condições de reacção
1.1 Reagents: Zinc Solvents: Acetic acid ,  Thiophene ;  3 h, reflux
Referência
Enantioselective Chalcogeno-Baylis-Hillman Reaction of Arylaldehydes with MVK and Acrylates Catalyzed by Chiral Thiepin-TiCl4 Complex
Yin, Yan; et al, Chinese Journal of Chemistry, 2014, 32(4), 365-369

Synthetic Routes 24

Condições de reacção
1.1 Reagents: Acetic acid ,  Zinc Solvents: Water ;  heated
Referência
Zinc
Knochel, Paul; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-17

3-Bromothiophene Raw materials

3-Bromothiophene Preparation Products

3-Bromothiophene Fornecedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:872-31-1)3-Bromothiophene
Número da Ordem:2448541
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Friday, 18 April 2025 17:05
Preço ($):discuss personally

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